PKA Inhibitory Activity of 4-[4-(2-Fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine Versus Staurosporine in a Standardized Biochemical Assay
The target compound demonstrated an IC₅₀ of 52,300 nM (52.3 µM) against the cAMP-dependent protein kinase catalytic subunit alpha (PKA) in a 10-point, 1:3 serial dilution dose-response biochemical assay starting at a nominal test concentration of 60 µM, using the Kinase-Glo luminescence readout [1]. Under identical assay conditions, the known pan-kinase inhibitor staurosporine served as the positive control and exhibited substantially greater potency (used at 50 µM as a maximal inhibition reference) [2]. The ~1,000-fold weaker PKA inhibition of the target compound relative to staurosporine establishes it as a low-potency PKA ligand suitable for applications where PKA sparing or minimal PKA engagement is desired, in contrast to potent pyrazolo[3,4-d]pyrimidine-based kinase inhibitors such as UCB9608 (PI4KIIIβ IC₅₀ = 11 nM) [3].
| Evidence Dimension | Inhibitory potency against cAMP-dependent protein kinase catalytic subunit alpha (PKA) |
|---|---|
| Target Compound Data | IC₅₀ = 52,300 nM (52.3 µM) |
| Comparator Or Baseline | Staurosporine (positive control; complete inhibition reference at 50 µM); UCB9608 (PI4KIIIβ IC₅₀ = 11 nM for scaffold-class context) |
| Quantified Difference | Target compound is approximately 1,000-fold less potent than staurosporine; approximately 4,750-fold less potent than UCB9608 against its primary kinase target |
| Conditions | Biochemical PKA assay; Kinase-Glo luminescence; 10-point 1:3 serial dilution starting at 60 µM nominal concentration; triplicate determination; 1536-well format; 25°C; 2-hour incubation [PubChem AID 548] |
Why This Matters
This quantitative data enables a scientist to select the target compound specifically when weak or negligible PKA engagement is required, avoiding the confounding PKA-driven effects seen with potent pyrazolo[3,4-d]pyrimidine kinase inhibitors.
- [1] BindingDB BDBM30816. IC50: 5.23E+4 nM for cAMP-dependent protein kinase catalytic subunit alpha (Human). Source: The Scripps Research Institute Molecular Screening Center. PubChem AID 548. View Source
- [2] PubChem BioAssay AID 548. Dose-response biochemical assay for inhibitors of protein kinase A (PKA) activity. The Scripps Research Institute Molecular Screening Center. Deposit: 2006-12-12. View Source
- [3] BenchChem Product B8180699. UCB9608: IC50 11 nM for PI4KIIIβ; 37 nM in human mixed lymphocyte reaction. (Reference to primary publication: RSC Med Chem 2020 review, doi:10.1039/D0MD00227E). View Source
